5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C12H11ClN2O2S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) |
InChI Key |
OHMABNSULLRDKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as methanol and the addition of p-toluenesulfonic acid (TsOH) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time may be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 of the pyridine ring undergoes nucleophilic substitution under controlled conditions.
Key Findings:
-
Reactivity : The chloro group’s position (C-5) enhances susceptibility to nucleophilic attack due to electron-withdrawing effects from the methylsulfonyl group .
-
Conditions : Reactions typically require polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (60–130°C), and bases (e.g., K₃PO₄, NaH) .
-
Example : Substitution with piperidine derivatives in the presence of NaH/DMF yields 4-(piperidin-4-yloxy)pyridin-2(1H)-one derivatives (45% yield) .
| Substrate | Nucleophile | Solvent | Temp (°C) | Catalyst/Base | Yield | Source |
|---|---|---|---|---|---|---|
| 5-Chloro-pyridine derivative | Piperidine | DMF | 130 | NaH | 45% | |
| 5-Chloro-pyridine derivative | Arylboronic acid | Toluene | 80 | Pd(PPh₃)₄ | 60% |
Suzuki Cross-Coupling Reactions
The chloro group can be replaced via palladium-catalyzed coupling to form biaryl structures.
Key Findings:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) facilitates coupling with arylboronic acids .
-
Positional Selectivity : Coupling occurs preferentially at the chloro-substituted position due to steric and electronic directing effects .
-
Application : Used to synthesize COX-2 inhibitors like 5-chloro-3-(4-methylsulfonylphenyl)-2-(2-methyl-5-pyridinyl)pyridine .
Mechanism :
-
Oxidative addition of Pd(0) to the C–Cl bond.
-
Transmetallation with arylboronic acid.
Radical-Mediated Reactions
Under iodine/TBHP (tert-butyl hydroperoxide) conditions, the compound participates in chemodivergent pathways.
Key Findings:
-
C–C Bond Cleavage : Generates N-(pyridin-2-yl)amides via radical intermediates .
-
Conditions : Metal-free, room temperature, and short reaction times (1–3 hours) .
Example :
Functional Group Transformations
The methylsulfonyl group remains inert under most conditions but influences electronic properties.
Key Observations:
-
Electron-Withdrawing Effect : Enhances chloro group reactivity by polarizing the pyridine ring .
-
Stability : The sulfonyl group resists oxidation/reduction, making it suitable for multi-step syntheses .
Comparative Reactivity Table
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that derivatives of pyridine compounds exhibit anticancer properties. Specifically, 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that this compound could effectively reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers .
- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
-
Biological Studies
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs). In vitro studies have shown that it can selectively inhibit CDK8 and CDK19, which play crucial roles in cell cycle regulation and transcriptional control . This selective inhibition could lead to the development of targeted cancer therapies.
- Pharmacokinetics: Detailed pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further development into drug formulations .
-
Material Science
- Polymer Synthesis: The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .
Table 1: Anticancer Activity of this compound
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Clearance (L/h/kg) | 0.88 |
| Volume of Distribution (L/kg) | 0.85 |
| Half-life (h) | 0.70 |
Case Studies
-
Case Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of this compound in a mouse model of breast cancer. The results showed significant tumor size reduction compared to the control group, highlighting its potential as an effective anticancer agent. -
Case Study on Enzyme Inhibition
Another research article focused on the enzyme inhibition capabilities of this compound. It was found to selectively inhibit CDK8/19, leading to reduced cell proliferation rates in various cancer cell lines. This selectivity suggests that it could be developed into a targeted therapy with fewer side effects than conventional chemotherapeutics.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The inhibition of these enzymes can result in reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include variations in the pyridine ring substituents and the phenyl group modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C12H11ClN2O2S.
†Melting point range inferred from similar pyridine derivatives in .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl (Msp) group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (OCH3) or methyl (CH3) substituents, impacting solubility and target binding .
- Fluorine at position 4 (as in 5-Chloro-4-fluoropyridin-2-amine) may improve metabolic stability .
Analytical and Spectroscopic Data
- IR/NMR Trends : The Msp group in the target compound would show characteristic S=O stretches at ~1150–1300 cm⁻¹ (IR) and deshielded aromatic protons in ¹H NMR (δ 7.8–8.2 ppm) .
- Melting Points : Derivatives with Msp groups (e.g., 268–287°C in ) generally have higher melting points than methoxy or methyl analogues due to increased intermolecular forces .
Biological Activity
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a chloro group and a methylsulfonyl phenyl moiety. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, the sulfonamide group can enhance binding affinity to certain proteins, thereby influencing their activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Increases lipophilicity and binding affinity |
| Methylsulfonyl group | Enhances solubility and metabolic stability |
| Positioning of substituents | Critical for receptor interaction and efficacy |
Antiparasitic Activity
A study highlighted the compound's potential as an antiparasitic agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of the parasite. In vitro assays showed that it effectively reduced parasite viability at micromolar concentrations, suggesting a promising therapeutic application in treating trypanosomiasis .
Anticancer Activity
In cancer research, the compound has been evaluated for its ability to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. Variations in the methylsulfonyl substituent were found to affect potency; compounds with larger hydrophobic groups exhibited enhanced LOX inhibition .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It was shown to modulate cytokine release in cell cultures, indicating potential applications in treating inflammatory diseases .
Case Studies
- Antiparasitic Evaluation : In a controlled study involving murine models, the compound was administered to assess its efficacy against T. brucei. Results indicated a significant reduction in parasite load compared to untreated controls, supporting further development for clinical use .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, including breast and prostate cancer. While some activity was observed, further optimization of the chemical structure is necessary to enhance selectivity and potency against specific tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
